(E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one
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Overview
Description
(E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one is a synthetic organic compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one typically involves the following steps:
Formation of the Enone Structure: The enone structure can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the enone intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated analogs or other reduced products.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated analogs.
Scientific Research Applications
(E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl and pyridine moieties and are used in similar applications.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.
Uniqueness
(E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enone structure, combined with the trifluoromethyl and pyridine moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-pyridin-3-yl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c1-11(8-15(22)12-4-3-7-20-10-12)21-14-6-2-5-13(9-14)16(17,18)19/h2-10,21H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWZLJJYTZBRSZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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